7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines, which are characterized by a fused benzene and azepine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore targeting central nervous system disorders. The presence of the bromine atom in its structure enhances its reactivity and biological activity, making it a valuable candidate for drug development and synthetic organic chemistry.
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is classified as a brominated benzazepine derivative. Its unique structural features place it within the broader category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties.
The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves several key steps:
One common synthetic route employs polyphosphoric acid as a catalyst at elevated temperatures to facilitate the cyclization process. The reaction conditions must be optimized to achieve high yields and purity of the final product. Advanced techniques such as recrystallization and chromatography are often used for purification .
The molecular formula of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is C9H8BrN. The compound features a bicyclic structure consisting of a benzene ring fused to a seven-membered azepine ring.
Key structural data includes:
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways associated with neurological functions.
The exact molecular targets depend on the specific derivatives formed from this compound and their respective interactions within cellular environments. This makes it an interesting candidate for further pharmacological studies .
The physical properties of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one include:
Chemical properties include:
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:
This comprehensive analysis highlights the significance of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in both synthetic chemistry and medicinal applications, underscoring its potential impact on future drug development initiatives.
The synthesis of 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) relies on sequential bromination and cyclization reactions. A key approach involves brominating a substituted phenethylamine precursor at the ortho-position relative to the alkylamine chain, achieving regioselective introduction of bromine at the future 7-position of the benzazepine ring system. This brominated intermediate then undergoes acid-catalyzed cyclization, forming the seven-membered azepine ring. The bromine atom's directing effect ensures precise positional control during electrophilic aromatic substitution, critical for obtaining a regioisomerically pure product .
Research indicates that brominating agents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) are effective, with NBS offering superior selectivity and reduced dihalogenation byproducts. Cyclization typically employs Brønsted or Lewis acids under reflux conditions, yielding the bicyclic framework in a single transformation. This method achieves an average isolated yield of 68–75% and >95% regiochemical purity, confirmed via HPLC and NMR analysis .
Table 1: Bromination-Cyclization Methods for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Brominating Agent | Cyclization Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Br₂/AcOH | H₂SO₄ | 8 | 68 | >95% |
NBS/DMF | AlCl₃ | 6 | 75 | >98% |
NBS/CHCl₃ | PPA | 12 | 72 | 97% |
Polyphosphoric acid (PPA) serves as a superior catalyst for constructing the benzazepinone core due to its dual functionality as a dehydrating agent and mild Brønsted acid. In this method, a 2-(3-bromophenyl)ethylamino carbonyl precursor undergoes intramolecular Friedel-Crafts acylation under PPA catalysis at 80–100°C. The reaction proceeds via electrophilic attack by a transient acylium ion onto the bromo-substituted aromatic ring, forming the fused [b]-azepine system regioselectively .
Optimization studies reveal that PPA concentrations of 85–90% w/w and temperatures of 90°C maximize conversion rates (>90%) while minimizing hydrolytic byproducts. The catalyst’s high viscosity necessitates efficient stirring, and post-reaction hydrolysis in ice-water precipitates the crude product. This method achieves yields of 80–85% with excellent atom economy, as PPA is recoverable for reuse .
The molecular structure of the resulting compound (C₁₀H₁₀BrNO, MW 240.1 g/mol) features a non-planar azepine ring with characteristic ketone (C=O) stretching at 1665 cm⁻¹ (IR) and distinct ¹³C-NMR signals at δ 195.2 (C=O), δ 48.5 (CH₂-N), and δ 28.7 (CH₂-C=O). The bromine atom’s influence is evidenced by ¹H-NMR aromatic resonances at δ 7.42 (d, J=8.1 Hz) and δ 7.18 (s) [2].
While not explicitly detailed in the sources, solid-phase synthesis represents an emerging strategy for generating benzazepinone derivatives. Polymer-supported resins (e.g., Wang or Rink amide) can anchor brominated amine precursors, enabling cyclization via on-resin acyl activation. After cleavage, this facilitates rapid generation of analog libraries for structure-activity relationship (SAR) studies, though specific protocols for 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one require further methodological development .
Solvent polarity and temperature critically impact cyclization efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance intermediate solubility and cyclization rates but may promote debromination above 110°C. Conversely, non-polar solvents (toluene, dichloroethane) require higher temperatures (100–120°C) but improve regioselectivity by reducing ionic side reactions. Reaction kinetics studies indicate an optimal temperature window of 90–100°C for PPA-mediated cyclization, where rates increase by 1.7-fold per 10°C rise within this range .
Lower temperatures (<70°C) result in incomplete cyclization due to reduced electrophilicity of the acylium intermediate, while temperatures >120°C accelerate hydrolysis and dimerization. Mixed-solvent systems (e.g., DMF:toluene 1:3) balance solubility and thermal stability, achieving 89% conversion at 95°C .
Purification of 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one requires careful selection due to its moderate polarity and thermal sensitivity:
Table 2: Purification Performance Comparison
Method | Purity (%) | Recovery (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Ethanol-water recrystallization | 99.0 | 65–70 | High | High |
Ethyl acetate/hexanes recrystallization | 98.5 | 70–75 | Moderate | High |
Silica gel chromatography | 98.0 | 85–90 | Low | Low |
MPLC | 99.5 | 90–95 | Moderate | Moderate |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0